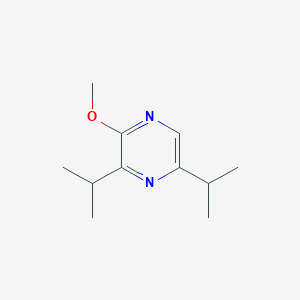
2-Methoxy-3,5-di(propan-2-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3,5-di(propan-2-yl)pyrazine is a chemical compound belonging to the class of methoxypyrazines. These compounds are known for their distinctive odors and are often found in nature, particularly in plants and microorganisms. Methoxypyrazines are significant in various fields, including flavor and fragrance industries, due to their potent aroma characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,5-di(propan-2-yl)pyrazine typically involves the condensation of appropriate amides with glyoxal, followed by methylation. One common method includes the condensation of isolencine amide with glyoxal, followed by methylation using diazomethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3,5-di(propan-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized methoxypyrazines, while substitution reactions can produce a variety of substituted pyrazines .
Aplicaciones Científicas De Investigación
2-Methoxy-3,5-di(propan-2-yl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Methoxypyrazines, including this compound, are studied for their role in plant-microbe interactions and their ecological significance.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the flavor and fragrance industry to impart specific aromas to products.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3,5-di(propan-2-yl)pyrazine involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. At the molecular level, it binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell . Additionally, its interactions with other biological molecules are being studied to understand its broader biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-3-(propan-2-yl)pyrazine: Similar in structure but with one less isopropyl group.
3-Isobutyl-2-methoxypyrazine: Known for its green bell pepper aroma, commonly found in certain wines.
2-Methoxy-3-methylpyrazine: Another methoxypyrazine with a different alkyl group
Uniqueness
2-Methoxy-3,5-di(propan-2-yl)pyrazine is unique due to its specific structure, which imparts distinct olfactory properties. Its dual isopropyl groups contribute to its unique aroma profile, making it valuable in flavor and fragrance applications .
Propiedades
Número CAS |
499207-89-5 |
|---|---|
Fórmula molecular |
C11H18N2O |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-methoxy-3,5-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C11H18N2O/c1-7(2)9-6-12-11(14-5)10(13-9)8(3)4/h6-8H,1-5H3 |
Clave InChI |
JNJUXSPMNCCWFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=C(C(=N1)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14226034.png)
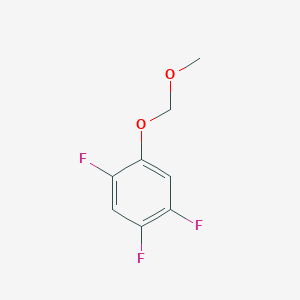
methylene]-](/img/structure/B14226050.png)
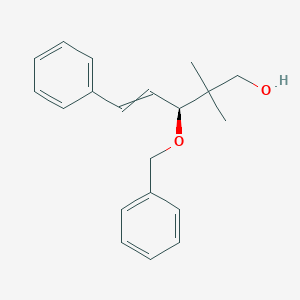
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
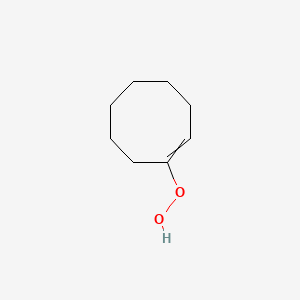

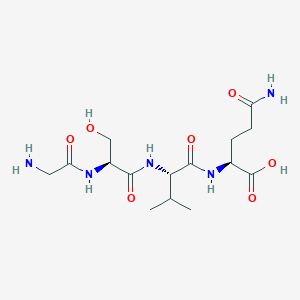
amino]-3-methyl,(2R)-](/img/structure/B14226079.png)
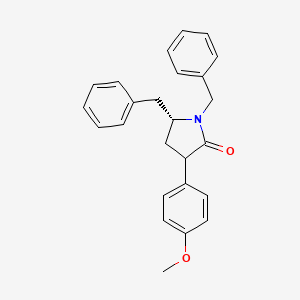
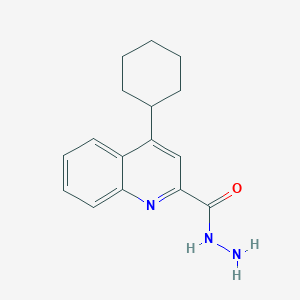

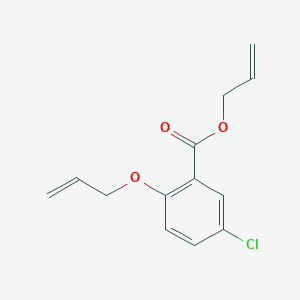
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)
